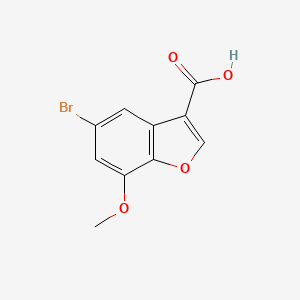

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

描述

属性

分子式 |

C10H7BrO4 |

|---|---|

分子量 |

271.06 g/mol |

IUPAC 名称 |

5-bromo-7-methoxy-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C10H7BrO4/c1-14-8-3-5(11)2-6-7(10(12)13)4-15-9(6)8/h2-4H,1H3,(H,12,13) |

InChI 键 |

GCZBKOMIWCPIDP-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC2=C1OC=C2C(=O)O)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid typically involves the bromination of 7-methoxy-1-benzofuran-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

科学研究应用

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Similar Compounds

- 5-Bromo-1-benzofuran-2-carboxylic acid

- 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid

- 2-Methyl-benzofuran-5-carboxylic acid

- Benzofuran-5-carboxylic acid

Uniqueness

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

生物活性

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is a derivative of benzofuran that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, particularly in cancer treatment and as an antioxidant. This article reviews the biological activities, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a bromine atom at position 5 and a methoxy group at position 7 of the benzofuran ring. This specific substitution pattern enhances its biological activity compared to other benzofuran derivatives.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromine at position 5, methoxy at position 7 | Enhanced biological activity due to halogen presence |

| Benzofuran derivatives | Varying substitutions | Diverse pharmacological activities |

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the activity of Pim-1 and Pim-2 kinases, which are critical for cell survival and proliferation. The compound's binding to these kinases prevents their phosphorylation, thereby inducing apoptosis in cancer cells .

Key Findings:

- In vitro Studies: MTT assays demonstrate that this compound effectively reduces the viability of various cancer cell lines, including lung adenocarcinoma (A549) cells .

- Mechanism of Action: The compound disrupts key signaling pathways involved in tumor growth, such as the AKT pathway, leading to a mitotic catastrophe in cancer cells .

Antioxidant Activity

This compound also exhibits significant antioxidant properties. It has been shown to inhibit enzymes involved in oxidative stress pathways, enhancing cellular resilience against oxidative damage. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Research Insights:

- The compound modulates cellular signaling pathways that regulate oxidative stress responses, contributing to its neuroprotective effects.

Case Studies

Recent studies have highlighted the effectiveness of benzofuran derivatives in various biological contexts:

- Study on Lung Cancer Treatment: A study demonstrated that a related benzofuran derivative significantly inhibited cancer cell replication by targeting the PLK1 signaling pathway, achieving an IC50 value of 16.4 μM .

- Antimicrobial Activity Assessment: Various benzofuran analogues were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-7-methoxy-1-benzofuran-3-carboxylic acid, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves bromination and methoxylation of a benzofuran precursor. For example, highlights multi-step procedures using halogenation (e.g., bromine substitution) followed by methoxy group introduction via nucleophilic substitution. Reaction efficiency can be enhanced using catalysts like Pd(II) for regioselective bromination or microwave-assisted synthesis to reduce reaction time . Purity optimization requires recrystallization from ethanol/water mixtures or preparative HPLC (High-Performance Liquid Chromatography) for intermediates.

Q. How can the structure of this compound be unambiguously characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at position 5, methoxy at position 7) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangement, as demonstrated in for a related bromobenzofuran derivative. Use SHELXL-97 for refinement, with AFIX commands to optimize hydrogen positions .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (271.06 g/mol) and fragmentation patterns .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors implicated in diseases (e.g., kinases, cyclooxygenases). suggests testing anti-inflammatory or anticancer activity via cell viability assays (MTT) and ELISA for cytokine inhibition. Use structure-activity relationship (SAR) models to compare with analogs like 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid, noting how bromine and methoxy groups influence potency .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported substituent orientations?

- Methodological Answer : Conflicting data on substituent positions (e.g., bromine vs. methoxy group orientation) can arise from disordered crystals or overlapping electron density. Use SHELXTL for structure solution, applying restraints for disordered atoms. demonstrates halogen-bonding analysis (Br⋯O interactions) to validate spatial arrangements. For ambiguous cases, cross-validate with DFT (Density Functional Theory) calculations to compare theoretical and experimental bond angles .

Q. What strategies mitigate low yields in carboxylation reactions during synthesis?

- Methodological Answer : Low yields often stem from steric hindrance at position 3. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct carboxylation.

- Flow Chemistry : Continuous flow reactors (as noted in ) improve mixing and heat transfer for exothermic carboxylation steps.

- Catalysis : Employ transition-metal catalysts (e.g., Cu(I)) to activate CO for insertion into the benzofuran scaffold .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD (Molecular Dynamics) simulations to assess binding affinities. For example, compare the title compound’s binding to COX-2 with fluorinated analogs (). Parameterize bromine and methoxy groups using force fields like GAFF2. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics .

Q. What analytical methods resolve discrepancies in reported biological activity data?

- Methodological Answer : Contradictory bioactivity data (e.g., conflicting IC values) may arise from assay variability or impurity interference. Solutions include:

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods.

- HPLC-PDA : Ensure compound purity (>98%) to exclude confounding effects from byproducts.

- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line passage number or solvent effects (DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。